molecular formula C18H18FN3O3 B4199929 1-(3-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

1-(3-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B4199929
M. Wt: 343.4 g/mol
InChI Key: OJIXAFMGKGWZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine, also known as FNPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry due to their diverse pharmacological properties. FNPP is a promising candidate for drug development due to its unique chemical structure and potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the brain and other tissues. This compound has been shown to modulate the activity of various neurotransmitter systems such as serotonin, dopamine, and GABA. It is also believed to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various disease states.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models and cell culture studies. These include modulation of neurotransmitter release, inhibition of cancer cell growth, and reduction of drug-seeking behavior in addiction models. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various disease states.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-(3-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound for use in drug development. Another area of interest is the exploration of the potential therapeutic effects of this compound in other disease states such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been explored as a potential chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. In drug addiction research, this compound has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines.

properties

IUPAC Name

(3-fluorophenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-13-11-16(22(24)25)5-6-17(13)20-7-9-21(10-8-20)18(23)14-3-2-4-15(19)12-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIXAFMGKGWZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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